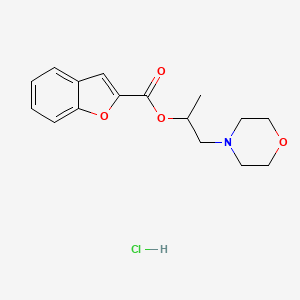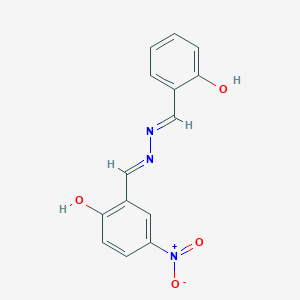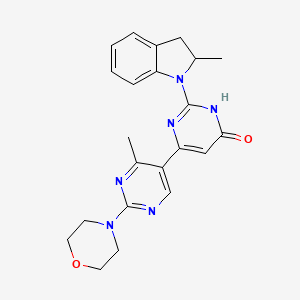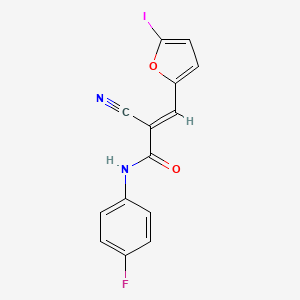
1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride, also known as Ro 15-4513, is a chemical compound that is widely used in scientific research. It belongs to a class of compounds known as benzodiazepine receptor antagonists and has been extensively studied for its effects on the central nervous system.
Wirkmechanismus
1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 acts as a competitive antagonist at the benzodiazepine receptor, which is a type of GABA-A receptor. By blocking the action of benzodiazepines, 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 can modulate the activity of GABA, which is the primary inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and genetics. In general, 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 has been shown to produce a range of effects on the central nervous system, including sedation, anxiolysis, and anticonvulsant activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 for lab experiments is its high potency and selectivity for the benzodiazepine receptor. This allows researchers to investigate the role of this receptor in a variety of physiological and behavioral processes. However, one limitation of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 is its relatively short half-life, which can make it difficult to maintain stable drug levels in vivo.
Zukünftige Richtungen
There are many potential future directions for research on 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 and related compounds. Some possible areas of investigation include:
- Developing more selective benzodiazepine receptor antagonists for use in research and clinical settings.
- Investigating the role of benzodiazepine receptors in the development and maintenance of drug addiction.
- Exploring the potential therapeutic applications of benzodiazepine receptor antagonists for the treatment of anxiety disorders, insomnia, and other psychiatric conditions.
- Investigating the cellular and molecular mechanisms underlying the effects of benzodiazepine receptor antagonists on the central nervous system.
In conclusion, 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 is a valuable tool for scientific research on the central nervous system. Its high potency and selectivity for the benzodiazepine receptor make it a useful compound for investigating the role of this receptor in a variety of physiological and behavioral processes. However, further research is needed to fully understand the biochemical and physiological effects of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 involves the reaction of 1-methyl-2-(4-morpholinyl)ethylamine with 1-benzofuran-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide. The resulting product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride 15-4513 has been used in a variety of scientific research applications, including the study of benzodiazepine receptors and their role in the central nervous system. It has also been used to investigate the effects of alcohol on the brain and to develop novel treatments for alcohol addiction.
Eigenschaften
IUPAC Name |
1-morpholin-4-ylpropan-2-yl 1-benzofuran-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4.ClH/c1-12(11-17-6-8-19-9-7-17)20-16(18)15-10-13-4-2-3-5-14(13)21-15;/h2-5,10,12H,6-9,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMYDVZSBOGMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC3=CC=CC=C3O2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(4-morpholinyl)ethyl 1-benzofuran-2-carboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6083325.png)
![2-[4-[2-(3-nitrophenyl)vinyl]-3,6-dihydro-1(2H)-pyridinyl]-1-phenylethanol hydrochloride](/img/structure/B6083327.png)
![N-[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B6083335.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-3-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6083338.png)


![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6083355.png)

![1-ethyl-4-[(methyl{[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B6083372.png)

![2-[2-({3-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6083383.png)
![[4-(2-ethoxyphenoxy)but-2-en-1-yl]diethylamine hydrochloride](/img/structure/B6083407.png)

![methyl 3-(3-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B6083414.png)